molecular formula C9H6ClF3O2 B2405447 Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate CAS No. 1036273-12-7

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate

Cat. No.: B2405447
CAS No.: 1036273-12-7
M. Wt: 238.59
InChI Key: VTTLWAISVWFQJX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol . It is known for its unique structure, which includes a trifluorophenyl group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate typically involves the esterification of 2-chloro-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its reactivity and allows it to participate in various chemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-9(14)8(10)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTLWAISVWFQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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